![molecular formula C6H9LiO4 B6199519 lithium(1+) 3-ethoxyoxetane-3-carboxylate CAS No. 2694728-47-5](/img/no-structure.png)
lithium(1+) 3-ethoxyoxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium compounds, such as lithium carbonate, are often used in various applications including the production of ceramics, glasses, and batteries . They are known for their unique properties, such as high electrochemical potential and the lightest weight among all metals .
Synthesis Analysis
The synthesis of lithium compounds typically involves chemical reactions with lithium metal or lithium ions. The exact process can vary depending on the specific compound being synthesized .Molecular Structure Analysis
Lithium compounds typically involve lithium ions (Li+) forming ionic bonds with other negatively charged ions. The exact molecular structure would depend on the specific compound .Chemical Reactions Analysis
Lithium compounds can participate in various chemical reactions. For example, lithium-ion batteries work based on the movement of lithium ions from the negative electrode to the positive electrode during discharge, and back when charging .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 3-ethoxyoxetane-3-carboxylate involves the reaction of lithium ethoxide with 3-chlorooxetane-3-carboxylic acid ethyl ester, followed by deprotonation with lithium hydroxide.", "Starting Materials": [ "Lithium ethoxide", "3-chlorooxetane-3-carboxylic acid ethyl ester", "Lithium hydroxide" ], "Reaction": [ "Step 1: Add 3-chlorooxetane-3-carboxylic acid ethyl ester to a solution of lithium ethoxide in tetrahydrofuran (THF) and stir at room temperature for 24 hours.", "Step 2: Add lithium hydroxide to the reaction mixture and stir for an additional 24 hours.", "Step 3: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Step 4: Purify the resulting product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |
2694728-47-5 | |
Molekularformel |
C6H9LiO4 |
Molekulargewicht |
152.1 g/mol |
IUPAC-Name |
lithium;3-ethoxyoxetane-3-carboxylate |
InChI |
InChI=1S/C6H10O4.Li/c1-2-10-6(5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
QBYBAQSGJGQEJV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCOC1(COC1)C(=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.